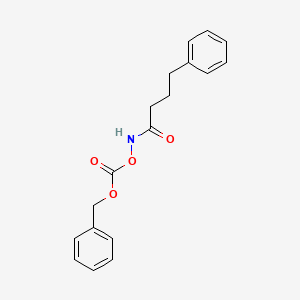
Metallo-|A-lactamase-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metallo-|A-lactamase-IN-12 is a compound designed to inhibit metallo-β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. These enzymes are a significant concern in the treatment of bacterial infections, as they can render many antibiotics ineffective .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metallo-|A-lactamase-IN-12 involves several steps, including the formation of a core structure that can effectively bind to the active site of metallo-β-lactamases. The synthetic route typically involves:
Formation of the Core Structure: This step involves the use of specific reagents and catalysts to form the core structure of the compound.
Functionalization: The core structure is then functionalized with various groups to enhance its binding affinity and specificity.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and effectiveness.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Metallo-|A-lactamase-IN-12 primarily undergoes binding reactions with metallo-β-lactamases. These reactions involve the coordination of the compound to the metal ions (typically zinc) present in the active site of the enzyme .
Common Reagents and Conditions
The binding reactions typically occur under physiological conditions, with the presence of metal ions such as zinc being crucial for the activity of the compound. Other reagents may include buffers to maintain the pH and ionic strength of the solution .
Major Products Formed
The primary product of the reaction between this compound and metallo-β-lactamases is a stable complex that inhibits the enzymatic activity of the metallo-β-lactamase, thereby preventing the hydrolysis of β-lactam antibiotics .
Scientific Research Applications
Metallo-|A-lactamase-IN-12 has several applications in scientific research:
Mechanism of Action
Metallo-|A-lactamase-IN-12 exerts its effects by binding to the active site of metallo-β-lactamases, where it coordinates with the metal ions (typically zinc) present in the enzyme. This binding inhibits the enzymatic activity of the metallo-β-lactamase, preventing the hydrolysis of β-lactam antibiotics and thereby restoring their efficacy . The molecular targets of this compound are the metal ions in the active site of the enzyme, and the pathways involved include the inhibition of β-lactam hydrolysis .
Comparison with Similar Compounds
Metallo-|A-lactamase-IN-12 is unique in its ability to effectively inhibit a broad range of metallo-β-lactamases. Similar compounds include:
Vaborbactam: A boronic acid-based inhibitor that targets serine β-lactamases but has limited activity against metallo-β-lactamases.
Avibactam: Another serine β-lactamase inhibitor with limited activity against metallo-β-lactamases.
Aspergillomarasmin A: A natural product that inhibits metallo-β-lactamases by chelating zinc ions.
This compound stands out due to its broad-spectrum activity and its ability to inhibit multiple types of metallo-β-lactamases, making it a promising candidate for combating antibiotic resistance .
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
benzyl (4-phenylbutanoylamino) carbonate |
InChI |
InChI=1S/C18H19NO4/c20-17(13-7-12-15-8-3-1-4-9-15)19-23-18(21)22-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,20) |
InChI Key |
HCJGHMQOAVFHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NOC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















